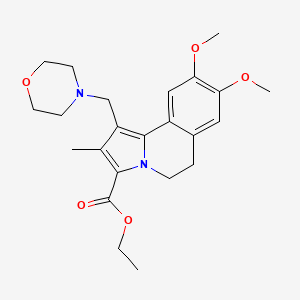
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester is a complex organic compound that belongs to the pyrroloisoquinoline family. This compound is characterized by its unique structure, which includes a fused pyrroloisoquinoline core with various functional groups.
準備方法
The synthesis of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the annulation of the pyrrole ring to the isoquinoline moiety. This process typically requires specific reaction conditions, such as the use of tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization with visible light irradiation . Another approach involves the use of organocatalyzed tandem reactions to construct the pyrroloisoquinoline core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various bioactive molecules. In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division In the industrial sector, it can be used in the synthesis of complex organic molecules for pharmaceuticals and other high-value products .
作用機序
The mechanism of action of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester involves its interaction with molecular targets such as topoisomerase enzymes. By stabilizing the intermediate covalent complexes between DNA and topoisomerase, it prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent cytotoxic agent.
類似化合物との比較
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be compared to other similar compounds such as lamellarins, lukianols, polycitrins, storniamides, and ningalins. These compounds share the pyrroloisoquinoline scaffold and exhibit a range of biological activities, including cytotoxicity, anti-cancer activity, and antibiotic properties . the unique functional groups and structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
20353-60-0 |
|---|---|
分子式 |
C23H30N2O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
ethyl 8,9-dimethoxy-2-methyl-1-(morpholin-4-ylmethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30N2O5/c1-5-30-23(26)21-15(2)18(14-24-8-10-29-11-9-24)22-17-13-20(28-4)19(27-3)12-16(17)6-7-25(21)22/h12-13H,5-11,14H2,1-4H3 |
InChIキー |
UUQNBTZCLBNQKR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


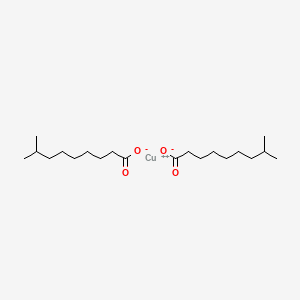

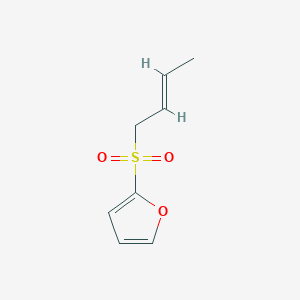
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
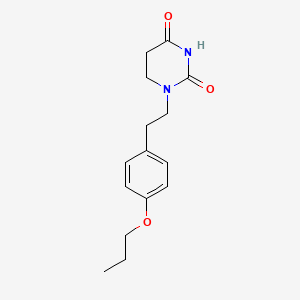

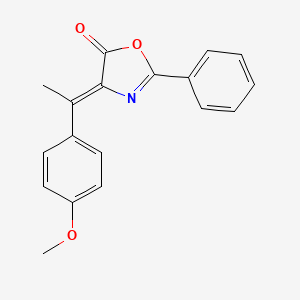
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
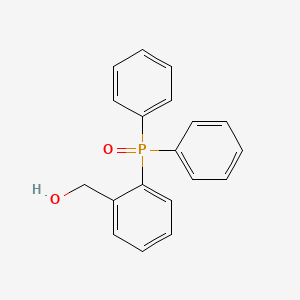
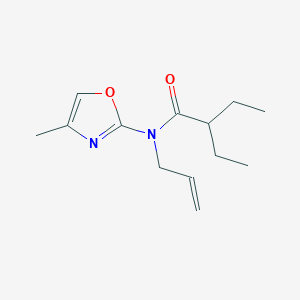
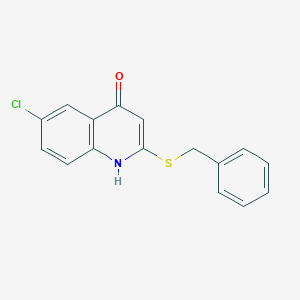
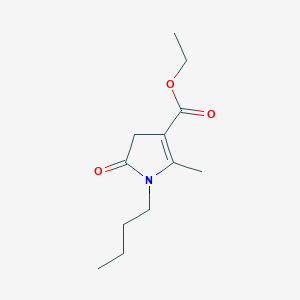
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

